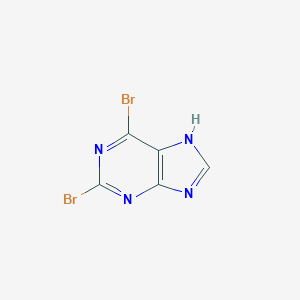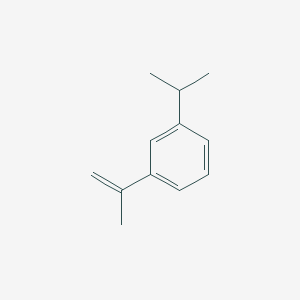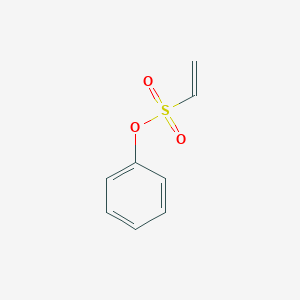
Phenyl ethenesulfonate
Descripción general
Descripción
El etenosulfonato de fenilo es un compuesto orgánico que pertenece a la clase de los compuestos fenoxílicos. Se caracteriza por la presencia de un grupo fenilo unido a una parte de etenosulfonato. Este compuesto es conocido por su reactividad y se utiliza en varias reacciones químicas y aplicaciones industriales .
Mecanismo De Acción
El etenosulfonato de fenilo ejerce sus efectos a través de su reactividad con varios nucleófilos y electrófilos. El grupo fenilo del compuesto mejora su estabilidad, mientras que la parte de etenosulfonato lo hace altamente reactivo. Esta reactividad le permite participar en una amplia gama de reacciones químicas, lo que lo convierte en un reactivo valioso en la química sintética .
Compuestos similares:
Sulfonato de fenilo: Similar en estructura pero carece de la parte de etenosulfonato.
Metanosulfonato de fenilo: Contiene un grupo metanosulfonato en lugar de un grupo etenosulfonato.
Singularidad: El etenosulfonato de fenilo es único debido a su alta reactividad y versatilidad en reacciones químicas. Su capacidad para participar en reacciones tanto nucleofílicas como electrofílicas lo diferencia de otros compuestos similares .
Análisis Bioquímico
Biochemical Properties
Phenyl ethenesulfonate interacts with a variety of biomolecules. For instance, it has been found to interact with the enzyme Tyrosine-protein phosphatase YopH in Yersinia enterocolitica
Cellular Effects
Phenolic compounds, a category that includes this compound, have been shown to have multiple benefits for human health, including anti-obesity, anti-hyperglycemic, and anti-hyperlipidemic effects . They also have anti-stress effects .
Molecular Mechanism
It is known to interact with Tyrosine-protein phosphatase YopH , but the specifics of this interaction and how it influences the activity of the enzyme are not clear.
Metabolic Pathways
Phenolic compounds, a category that includes this compound, are known to be biosynthesized by the shikimic acid pathway in plants . Phenylalanine ammonia lyase is a prime enzyme for the phenylpropanoid biosynthetic pathway, connecting primary metabolism to secondary metabolism .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El etenosulfonato de fenilo se puede sintetizar mediante la reacción de fenol con cloruro de etenosulfonilo en presencia de una base como la piridina. La reacción generalmente ocurre en condiciones suaves y produce etenosulfonato de fenilo como producto principal .
Métodos de producción industrial: En entornos industriales, el etenosulfonato de fenilo se produce utilizando un método similar pero a mayor escala. El proceso implica la adición continua de fenol y cloruro de etenosulfonilo a un recipiente de reacción que contiene una base. La mezcla de reacción se agita y calienta para asegurar la conversión completa de los reactivos al producto deseado .
Análisis De Reacciones Químicas
Tipos de reacciones: El etenosulfonato de fenilo se somete a diversas reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar derivados de ácido sulfónico.
Reducción: Las reacciones de reducción pueden convertirlo en ésteres de sulfonato.
Sustitución: Participa en reacciones de sustitución nucleofílica, donde el grupo etenosulfonato es reemplazado por otros nucleófilos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.
Sustitución: Se emplean comúnmente nucleófilos como aminas y alcoholes.
Principales productos formados:
Oxidación: Derivados de ácido sulfónico.
Reducción: Ésteres de sulfonato.
Sustitución: Varios derivados de fenilo sustituidos.
Aplicaciones Científicas De Investigación
El etenosulfonato de fenilo tiene varias aplicaciones en la investigación científica:
Comparación Con Compuestos Similares
Phenyl sulfonate: Similar in structure but lacks the ethenesulfonate moiety.
Phenyl methanesulfonate: Contains a methanesulfonate group instead of an ethenesulfonate group.
Uniqueness: Phenyl ethenesulfonate is unique due to its high reactivity and versatility in chemical reactions. Its ability to participate in both nucleophilic and electrophilic reactions sets it apart from other similar compounds .
Propiedades
IUPAC Name |
phenyl ethenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-2-12(9,10)11-8-6-4-3-5-7-8/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILDJVVXNMDAGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340464 | |
| Record name | Phenyl vinylsulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1562-34-1 | |
| Record name | Phenyl ethenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001562341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl vinylsulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl vinylsulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYL ETHENESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN14RW9PVP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
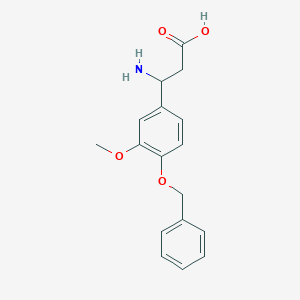
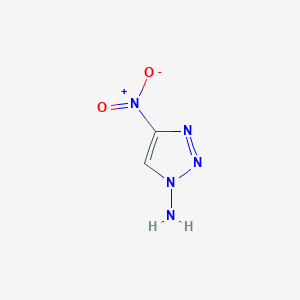

![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B71942.png)
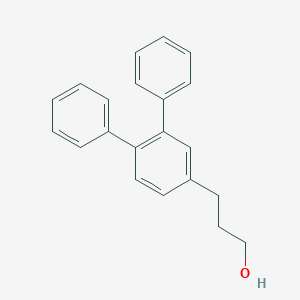
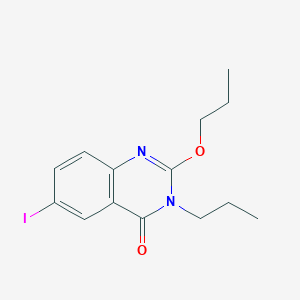

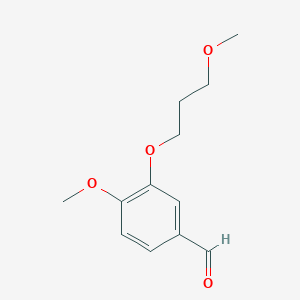
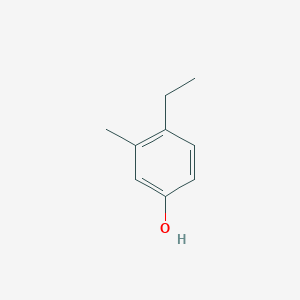
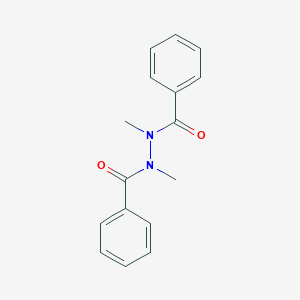
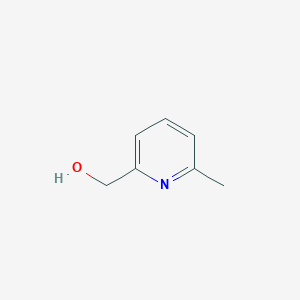
![5H-3,5a-Epoxynaphth[2,1-c]o](/img/structure/B71964.png)
